molecular formula C19H17NO2 B5297486 N-(2-hydroxy-5-methylphenyl)-2-(2-naphthyl)acetamide

N-(2-hydroxy-5-methylphenyl)-2-(2-naphthyl)acetamide

Cat. No. B5297486
M. Wt: 291.3 g/mol
InChI Key: DYEQSAHNVBSBBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-5-methylphenyl)-2-(2-naphthyl)acetamide, commonly known as HNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a multistep process and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

HNPA has been extensively studied for its potential applications in various fields. One of the most promising applications of HNPA is in the field of cancer research. HNPA has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes HNPA a potential candidate for the development of new cancer therapies.
HNPA has also been studied for its potential applications in the field of neuroscience. HNPA has been shown to have neuroprotective effects, meaning that it can protect neurons from damage and death. This makes HNPA a potential candidate for the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of HNPA is not fully understood. However, it is believed that HNPA exerts its effects by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. For example, HNPA has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules in the body.
Biochemical and Physiological Effects
HNPA has been shown to have a variety of biochemical and physiological effects. For example, HNPA has been shown to inhibit the growth of cancer cells, induce apoptosis, and have neuroprotective effects. HNPA has also been shown to have anti-inflammatory effects, which may make it a potential candidate for the treatment of inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of HNPA for lab experiments is its potential applications in various fields. HNPA has been shown to have potential applications in cancer research, neuroscience, and inflammation research. However, there are also some limitations to the use of HNPA in lab experiments. For example, HNPA is a complex compound that requires careful attention to detail and precise control of reaction conditions. Additionally, the mechanism of action of HNPA is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

For research on HNPA include further investigation of its mechanism of action, potential applications in other fields, and safety and efficacy in humans.

Synthesis Methods

HNPA is synthesized through a multistep process that involves the condensation of 2-naphthylamine and 2-hydroxy-5-methylbenzaldehyde to form 2-(2-hydroxy-5-methylphenyl)benzimidazole. This intermediate is then acetylated with acetic anhydride to form HNPA. The synthesis of HNPA is a complex process that requires careful attention to detail and precise control of reaction conditions.

properties

IUPAC Name

N-(2-hydroxy-5-methylphenyl)-2-naphthalen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-13-6-9-18(21)17(10-13)20-19(22)12-14-7-8-15-4-2-3-5-16(15)11-14/h2-11,21H,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEQSAHNVBSBBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=O)CC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200126
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2-hydroxy-5-methylphenyl)-2-(2-naphthyl)acetamide

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